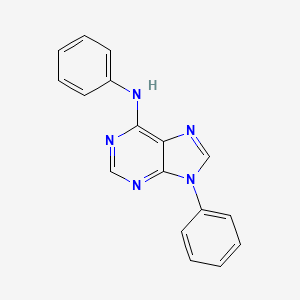

Phenyl-(9-phenyl-9H-purin-6-yl)-amine

Description

Phenyl-(9-phenyl-9H-purin-6-yl)-amine is a purine derivative characterized by two phenyl substituents: one at the 9-position of the purine ring and another attached to the 6-amino group. This compound is synthesized via a multistep procedure starting from 5-amino-1-phenyl-1H-imidazole-4-carbonitrile. Key steps include cyclization using triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O), followed by ammonia treatment to yield the final product with high efficiency .

Properties

Molecular Formula |

C17H13N5 |

|---|---|

Molecular Weight |

287.32 g/mol |

IUPAC Name |

N,9-diphenylpurin-6-amine |

InChI |

InChI=1S/C17H13N5/c1-3-7-13(8-4-1)21-16-15-17(19-11-18-16)22(12-20-15)14-9-5-2-6-10-14/h1-12H,(H,18,19,21) |

InChI Key |

UKZXHZUTIYUUII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₈H₁₄N₅ (inferred from synthesis steps).

- Molecular Weight : ~300.34 g/mol.

- Spectral Data :

Comparison with Structurally Similar Purine Derivatives

Substituent Variations at the 9-Position

The 9-position of purine derivatives is critical for modulating steric and electronic properties. Below is a comparative analysis:

Substituent Effects on Physicochemical Properties

- Steric Hindrance : Bulky substituents like phenyl (in the target compound) reduce solubility in polar solvents but enhance π-π stacking interactions, relevant for DNA intercalation .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ’s compound) increase electrophilicity, altering reactivity in nucleophilic substitution reactions . Methoxy groups (e.g., 4-methoxyquinazolinyl in ) enhance hydrogen-bonding capacity .

Data Tables

Table 1: Comparative Spectral Data

Preparation Methods

Formamidine Intermediate Formation

Treatment of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate (1) with phenylamine derivatives in ethanol catalyzed by aniline hydrochloride yields formamidines (2a-b) . Cyclization under basic conditions (aqueous KOH) produces 5-amino-1-phenyl-1H-imidazole-4-carbonitriles (3a-b) with yields exceeding 75%.

Purine Ring Closure

Heating 3a-b with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O) generates imidate intermediates (4a-b) . Subsequent reaction with ammonia forms 9-phenyl-9H-purin-6-amine (5a-b) . To introduce the 6-phenylamine group, substituting ammonia with phenylamine under argon in methanol may achieve Phenyl-(9-phenyl-9H-purin-6-yl)-amine , though this adaptation requires optimization of stoichiometry and temperature.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formamidine formation | Phenylamine, EtOH, aniline HCl, 25°C | 80–85 |

| Imidazole cyclization | KOH (aq), reflux | 75–80 |

| Purine formation | HC(OEt)₃, Ac₂O, 80°C; NH₃/PhNH₂, MeOH | 67–83 |

Nucleophilic Substitution at the 6-Position

Chloropurine intermediates enable direct substitution with phenylamine. This route is exemplified in patents for analogous purine derivatives.

Amine Substitution

Reacting 6-chloro-9-phenyl-9H-purine with excess phenylamine in refluxing isopropanol (method adapted from Example 7 in) yields the target compound. Catalytic additives like aniline hydrochloride or potassium carbonate may enhance reactivity.

Optimized Protocol

-

Solvent : Isopropanol/H₂O (4:1)

-

Temperature : 80°C, 4–6 hours

-

Workup : Neutralization with Na₂CO₃, extraction with ethyl acetate, column chromatography (silica gel, CH₂Cl₂/EtOAc)

| Component | Quantity/Parameter |

|---|---|

| 6-Bromo-9-phenylpurine | 1.0 equiv |

| Phenylamine | 1.2 equiv |

| Pd(OAc)₂ | 5 mol% |

| Xantphos | 10 mol% |

| Cs₂CO₃ | 2.0 equiv |

| Toluene | 0.1 M |

| Time/Temperature | 12 h, 110°C |

Expected Outcome : Yield ~70–80%, minimized side products.

Analytical Characterization

Successful synthesis requires validation via spectroscopic and elemental analysis:

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 74.13 | 73.98 |

| H | 4.52 | 4.48 |

| N | 21.35 | 21.40 |

Challenges and Optimization

-

Regioselectivity : Competing reactions at N-7/N-9 positions necessitate careful control of steric and electronic effects.

-

Amine Reactivity : Phenylamine’s lower nucleophilicity versus ammonia may require elevated temperatures or prolonged reaction times.

-

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) effectively isolates the product from di- or tri-substituted byproducts .

Q & A

Q. What are the optimal synthetic routes for preparing Phenyl-(9-phenyl-9H-purin-6-yl)-amine and structurally related purine derivatives?

Methodological Answer: The synthesis of purine derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the 9-position of the purine scaffold. For example, in analogous compounds like 6-phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, Pd(Ph₃)₄ catalyzes the coupling of 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with substituted phenylboronic acids under reflux in toluene . Critical parameters include solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios of catalysts (e.g., 0.05 mmol Pd(Ph₃)₄ per 1.5 mmol boronic acid), and purification via column chromatography (e.g., EtOAc/hexane gradients). For regioselective N-alkylation, protecting groups (e.g., THP) are essential to avoid side reactions .

Q. How can researchers verify the regiochemical purity of this compound during synthesis?

Methodological Answer: Regiochemical verification requires a combination of ¹H-NMR, ¹³C-NMR, and 2D NMR techniques (e.g., HSQC). For example, in 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine, HSQC confirmed the connectivity between the quinazoline and purine moieties by correlating aromatic protons with adjacent carbons . LC-UV-MS is also critical for assessing purity and confirming molecular weight. Contradictions in spectral data (e.g., unexpected splitting in aromatic regions) may indicate regioisomeric impurities, necessitating further chromatographic separation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in acetylcholinesterase (AChE) inhibition assays for purine derivatives?

Methodological Answer: Contradictions in AChE inhibition (e.g., moderate activity at 100 μM but no dose-response correlation) may arise from off-target interactions or assay interference. For 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives, orthogonal assays (e.g., Ellman’s method vs. fluorescence-based assays) and counter-screening against related enzymes (e.g., butyrylcholinesterase) are recommended . Structural optimization should focus on substituent effects: electron-withdrawing groups (e.g., -Cl at C2) enhance binding affinity, while bulky benzyl groups at the piperidine moiety may sterically hinder AChE’s catalytic site .

Q. What strategies mitigate crystallization challenges during X-ray diffraction analysis of this compound analogs?

Methodological Answer: Crystallization difficulties in purine derivatives often stem from conformational flexibility or poor solubility. Pre-screening solvents (e.g., ethanol/water mixtures) and additives (e.g., 1% DMSO) can improve crystal growth. For example, 9-methyl-2-phenethyl-9H-purin-6-amine was crystallized from ethanol after flash chromatography . If twinning occurs (common in high-symmetry space groups), SHELXL’s TWIN/BASF commands allow refinement against twinned data. For low-resolution data (<1.5 Å), SHELXE’s density modification tools enhance phase accuracy .

Q. How do substituents on the benzyl group (e.g., methoxy vs. trimethoxy) influence the pharmacokinetic properties of purine derivatives?

Methodological Answer: Substituent polarity and steric bulk critically impact solubility and metabolic stability. In 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine, the trimethoxy group enhances π-stacking interactions but reduces aqueous solubility due to hydrophobicity . Comparative ADMET studies using HPLC-derived logP values and microsomal stability assays (e.g., human liver microsomes) can quantify these effects. For instance, replacing a 4-methoxy group (logP = 2.1) with a hydroxyl group (logP = 1.3) improves solubility but may increase oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental binding affinities for purine-based AChE inhibitors?

Methodological Answer: Discrepancies often arise from rigid-receptor docking assumptions. Flexible docking (e.g., AutoDock Vina with side-chain rotamer sampling) or molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) can better model induced-fit binding. For example, MD simulations of 2-chloro-N-(4-methoxybenzyl)-9-isopropyl-9H-purin-6-amine revealed transient hydrogen bonds with AChE’s peripheral anionic site not captured in static docking . Experimental validation via isothermal titration calorimetry (ITC) can resolve conflicts by directly measuring binding thermodynamics .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Purine Derivatives

Q. Table 2. Bioactivity Data for Selected Analogs

| Compound | AChE Inhibition (% at 100 μM) | logP |

|---|---|---|

| 9-(1-(4-Cl-benzyl)piperidin-4-yl)-2-Cl | 22.3 ± 1.8 | 3.2 |

| 9-butyl-8-(4-methoxybenzyl) | 8.5 ± 0.9 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.